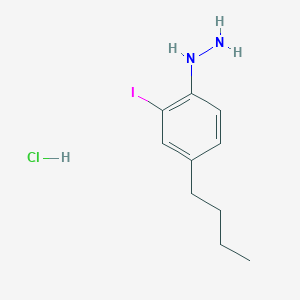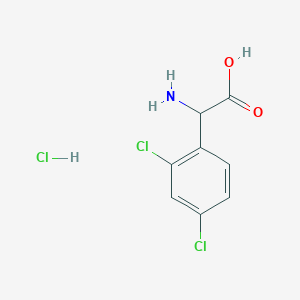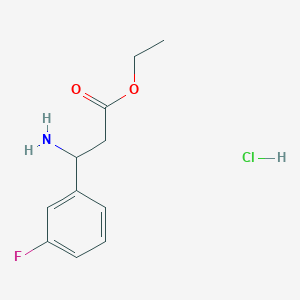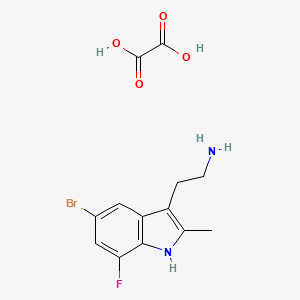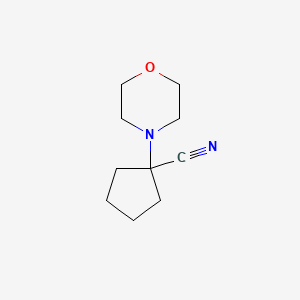
1-Morpholin-4-ylcyclopentanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine derivatives are significant in medicinal chemistry due to their pharmacophoric properties, which contribute to the inhibition of various kinases. The morpholine ring, particularly when adjacent to an aromatic core, is known to form key hydrogen bonding interactions, which are crucial for the selectivity and potency of kinase inhibitors . The synthesis and structural analysis of morpholine derivatives have been a subject of interest in recent research, as these compounds often serve as intermediates for the development of biologically active heterocyclic compounds .
Synthesis Analysis
The synthesis of morpholine derivatives can involve various chemical reactions. For instance, a coupling reaction between morpholine and a diazonium ion formed from 4-aminobenzoic acid resulted in a yield of 33% for a specific morpholine derivative . Another example is the condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate . These synthetic routes highlight the versatility of morpholine as a building block for complex molecules with potential biological activity.
Molecular Structure Analysis
X-ray structural analysis has provided insights into the geometry of morpholine derivatives, such as the N-N double bond and partial delocalization across the linear triazene moiety . The morpholine ring is known to adopt a chair conformation, which is important for its interaction with other molecules . The ability of morpholine to adopt a co-planar conformation with an adjacent aromatic core is also a key feature that contributes to its utility as a kinase hinge binder .
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, including classical aza-Diels–Alder reactions and unexpected decyanation under solvent-free conditions . These reactions expand the scope of morpholine chemistry and provide pathways to novel compounds with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the absorption spectra and emission properties of a morpholine derivative were characterized, showing intense bands and emission at specific wavelengths, which are indicative of π-π* and n-π* transitions . The hydrogen bonding capabilities of morpholine, as evidenced by strong N-H...Cl and O-H...Cl hydrogen bonds, are crucial for the stability of its compounds .
Aplicaciones Científicas De Investigación
Formation in Human Saliva
1-Morpholinocarbonitrile (1-cyanomorpholine) is formed from morpholine in human saliva. This transformation might be a general metabolic pathway for amines in saliva (Wishnok & Tannenbaum, 1976).
Structural Optimization in Pharmaceuticals
Structural modifications of morpholine acetals led to the discovery of potent, long-acting human neurokinin-1 (hNK-1) receptor antagonists with applications in treating various disorders (Hale et al., 1998).
Photophysical Characterization
4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine (1) has been synthesized and analyzed for its photophysical properties, providing insights into its potential applications in chemical studies (Chin et al., 2010).
Morpholine Derivatives in Therapeutics
Morpholine and its derivatives are significant in synthesizing various potent drugs due to their feasible physicochemical properties and low cost (Rupak et al., 2016).
Role in Kinase Inhibition
Morpholines are crucial in inhibiting PI3K and PIKKs due to their ability to form key hydrogen bonding interactions and conveying selectivity over other kinases (Hobbs et al., 2019).
Combustion Chemistry
Morpholine's combustion chemistry was investigated under specific conditions, providing insights into stable and radical intermediates and products relevant to pollutant emission studies (Lucassen et al., 2009).
Volumetric Properties in Chemical Processes
The study of volumetric properties of morpholine in combination with other chemicals has applications in understanding its behavior in various industrial processes (Kumari et al., 2017).
Synthetic Potential in Chemical Reactions
Morpholine derivatives have been synthesized and studied for their potential in various chemical reactions, showing unexpected pathways and applications (Kopchuk et al., 2017).
Synthesis of Biologically Active Compounds
Morpholine derivatives are synthesized as intermediates for various biologically active compounds, playing a crucial role in the development of anticancer drugs (Wang et al., 2016).
Role in Medicinal Chemistry
Morpholine is a common feature in many drugs due to its advantageous properties in medicinal chemistry and drug design (Kourounakis et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1-morpholin-4-ylcyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGGDZUTOZLKTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586476 |
Source


|
| Record name | 1-(Morpholin-4-yl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-ylcyclopentanecarbonitrile | |
CAS RN |
62317-19-5 |
Source


|
| Record name | 1-(Morpholin-4-yl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)
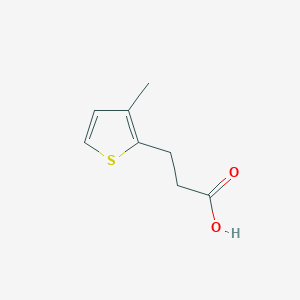
![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)
